molecular formula C12H20O4 B599705 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 169822-66-6

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid

Cat. No. B599705
M. Wt: 228.288
InChI Key: SJJHVUGBGCVKPB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane is a chemical compound with the molecular formula C11H20O2 . It is also known by other names such as Cyclohexanone, 2,2-dimethyl-1,3-propanediol ketal .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane consists of a spirocyclic system with two rings of five and six atoms, respectively . The compound has a molecular weight of 184.275 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane include a molecular weight of 184.2753 . The compound has an enthalpy of vaporization of 59.0 ± 0.6 kJ/mol at temperatures between 283 and 323 K .

Scientific Research Applications

  • Crystal Structure and Thermodynamic Properties : A study by Zeng, Wang, and Zhang (2021) investigated a derivative of 1,5-dioxaspiro[5.5] which included benzimidazole moiety. The research focused on its crystal structure, thermodynamic properties, and quantum chemical computations. This study is significant for understanding the molecular structure and properties of similar compounds (Zeng, Wang, & Zhang, 2021).

  • Synthesis of Novel Compounds : Singh and Singh (2017) reported the efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a 1,5-dioxaspiro[5.5] derivative. The study highlights the compound's role in facilitating chemical reactions in a biodegradable and non-toxic solvent (Singh & Singh, 2017).

  • Stereochemistry and Elimination Reactions : Lawson et al. (1993) explored the stereochemistry and elimination reactions of α-bromo derivatives of simple spiroketals, including 1,7-dioxaspiro[5.5]undecane. This research provides insights into the potential synthesis pathways for spiroketal metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).

  • Catalyst-Free Synthesis of Spiro Heterocycles : Aggarwal, Vij, and Khurana (2014) demonstrated an efficient catalyst-free synthesis of nitrogen-containing diazaspiro compounds, showcasing the versatility of 1,5-dioxaspiro[5.5] derivatives in organic synthesis (Aggarwal, Vij, & Khurana, 2014).

  • Preparation of Spiroacetals in Rove Beetles : Zhang, Fletcher, Dettner, Francke, and Kitching (1999) synthesized spiroacetals, including a 1,7-dioxaspiro[5.5] derivative, to study their occurrence in rove beetles. This research contributes to understanding the role of such compounds in insect communication (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).

properties

IUPAC Name

3,3-dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2)7-15-12(16-8-11)5-3-9(4-6-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHVUGBGCVKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(CC2)C(=O)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid

Citations

For This Compound
2
Citations
WD Oosterbaan - 2002 - dspace.library.uu.nl
Some aspects of photoinduced electron transfer (ET) in (electron donor)-bridge-(electron acceptor) compounds (DBA) and derived materials are investigated. Aim I is to determine how …
Number of citations: 1 dspace.library.uu.nl
WD Oosterbaan, C Koper, TW Braam… - The Journal of …, 2003 - ACS Publications
A series of semirigid donor−bridge−acceptor (D−B−A) molecules was synthesized to study the effect of the position and number of nonconjugated olefinic bonds in the bridge on the …
Number of citations: 20 pubs.acs.org

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